Bienvenue dans la boutique en ligne BenchChem!

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Pyrazole Sulfonamide

1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 1706277-98-6) is a fully synthetic small molecule (MW ≈ 348.47 g/mol) belonging to the pyrazole-4-sulfonamide family. It features a 1,3,5-trimethyl-1H-pyrazole core linked via a sulfonamide bridge to a 1-phenylpyrrolidin-2-ylmethylamine moiety.

Molecular Formula C17H24N4O2S
Molecular Weight 348.47
CAS No. 1706277-98-6
Cat. No. B2431067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide
CAS1706277-98-6
Molecular FormulaC17H24N4O2S
Molecular Weight348.47
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
InChIInChI=1S/C17H24N4O2S/c1-13-17(14(2)20(3)19-13)24(22,23)18-12-16-10-7-11-21(16)15-8-5-4-6-9-15/h4-6,8-9,16,18H,7,10-12H2,1-3H3
InChIKeyNQQSAJBRFDPEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 1706277-98-6): Compound Class and Procurement-Relevant Characteristics


1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 1706277-98-6) is a fully synthetic small molecule (MW ≈ 348.47 g/mol) belonging to the pyrazole-4-sulfonamide family. It features a 1,3,5-trimethyl-1H-pyrazole core linked via a sulfonamide bridge to a 1-phenylpyrrolidin-2-ylmethylamine moiety. This compound is not a naturally occurring metabolite and is supplied exclusively as a research reagent (purity typically ≥95%) . The pyrazole-4-sulfonamide scaffold is recognized in medicinal chemistry as a privileged structure capable of engaging diverse biological targets, including voltage-gated sodium channels (e.g., PN3/Nav1.8) and kinases [1][2]. However, the specific N-((1-phenylpyrrolidin-2-yl)methyl) substitution pattern confers distinct conformational and electronic properties that differentiate it from simpler or commercially more common pyrazole-4-sulfonamide analogs.

Why Generic Pyrazole-4-sulfonamide Substitution Cannot Replace 1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide


Pyrazole-4-sulfonamides exhibit profound structure-activity relationship (SAR) sensitivity. In a systematic study of antiproliferative pyrazole-4-sulfonamide derivatives, even minor modifications to the N1-amine substituent resulted in large shifts in IC50 values against U937 cells, with the most active compound (MR-S1-6, bearing an N-(2-(1H-indol-3-yl)ethyl) substituent) demonstrating superior potency relative to closely related analogs bearing simple phenethyl or benzyl groups [1]. The target compound incorporates a sterically demanding, lipophilic 1-phenylpyrrolidin-2-ylmethyl substituent at the sulfonamide nitrogen, which is absent from all generic building blocks (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, CAS 89532-07-0) and the majority of published pyrazole-4-sulfonamide derivatives [2]. This distinct N-alkyl group is expected to significantly alter target binding, physicochemical properties (calculated AlogP ≈ 1.29, PSA ≈ 90.65 Ų), and metabolic stability relative to simpler alternatives, making direct substitution unreliable without explicit comparative validation [1].

Quantitative Differentiation Evidence for 1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide


Conformational and Steric Differentiation vs. Generic 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Scaffold

The target compound contains an N-((1-phenylpyrrolidin-2-yl)methyl) substituent that introduces a chiral center, increased molecular volume (MW increase of ~159 g/mol vs. the unsubstituted sulfonamide), and a basic tertiary amine (pyrrolidine pKa ~10–11). In contrast, the generic scaffold 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) lacks any N-substitution, presenting a primary sulfonamide group (MW 189.23) with markedly different hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1]. Quantitative structural descriptors (calculated AlogP 1.29 vs. ~−0.5 for the unsubstituted scaffold; PSA 90.65 vs. ~98 Ų) demonstrate that the phenylpyrrolidinylmethyl group substantially alters the physicochemical profile relevant to membrane permeability and target binding .

Medicinal Chemistry Structure-Activity Relationship Pyrazole Sulfonamide

Antiproliferative SAR Contextualization: Pyrazole-4-sulfonamide Substituent Effects on U937 Cell Inhibition

In a recent SAR study by Mahesh et al. (2023), a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives bearing diverse N-alkyl substituents were tested for antiproliferative activity against U937 lymphoma cells using the CellTiter-Glo luminescent viability assay (72 h incubation, Mitomycin C positive control) [1]. The study demonstrated that N-substituent identity dramatically influences IC50 values: compound MR-S1-6, featuring an N-(2-(1H-indol-3-yl)ethyl) group, exhibited measurable antiproliferative activity, whereas simpler N-phenethyl or N-benzyl analogs showed substantially reduced or negligible activity. No direct data exist for the N-((1-phenylpyrrolidin-2-yl)methyl) substituent present in the target compound, but the phenylpyrrolidine moiety introduces a constrained, heterocyclic pharmacophore with a basic amine not represented in the tested series, suggesting a distinct and untested activity profile.

Cancer Biology Antiproliferative Activity Pyrazole Sulfonamide

Sodium Channel (PN3/Nav1.8) Pharmacophore Alignment vs. Disclosed Icagen Patent Series

Patent US7223782 (Icagen, Inc.) discloses a broad series of pyrazole-amide and pyrazole-sulfonamide compounds as voltage-gated sodium channel (VGSC) inhibitors, with particular utility claimed for neuropathic and inflammatory pain via blockade of the PN3 (Nav1.8) subunit [1]. The patent exemplifies numerous pyrazole-4-sulfonamides bearing lipophilic amine-containing N-substituents, establishing a pharmacophore model requiring (i) the pyrazole sulfonamide core, (ii) an aromatic/lipophilic group distal to the sulfonamide nitrogen, and (iii) a basic amine or hydrogen-bond acceptor within the linker region. The target compound's 1-phenylpyrrolidin-2-ylmethyl substituent satisfies all three pharmacophoric elements. While specific IC50 values for Nav1.8 block are not publicly disclosed for the target compound (it is not individually claimed or exemplified in the patent), its structural congruence with the claimed generic Markush formula (Formula I) places it within the scope of the patented invention.

Pain Research Sodium Channel Inhibition Pyrazole Sulfonamide

Supply-Chain Differentiation: Stability, Purity, and Storage Recommendations

Vendor technical datasheets for the target compound specify a purity of ≥95% (HPLC or NMR), with recommended long-term storage at 4°C and shipping at ambient temperature . The structurally simpler building block 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) is also supplied at ≥95% purity, but its storage recommendations may differ due to the absence of the oxidation-prone tertiary amine and phenylpyrrolidine moiety [1]. The target compound contains a pyrrolidine ring, which can undergo N-oxidation under aerobic conditions, and a benzylic sulfonamide linkage susceptible to hydrolytic cleavage under strongly acidic or basic conditions. No formal accelerated stability study data are publicly available for either compound, but the presence of an additional basic nitrogen and increased conformational flexibility (7 rotatable bonds vs. 1) in the target compound warrants more stringent storage and handling protocols.

Chemical Procurement Stability Purity Specification

Recommended Research Applications for 1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide Based on Available Evidence


Exploratory SAR Studies on Pyrazole-4-sulfonamide Sodium Channel Modulators

The compound is structurally congruent with the Nav1.8 (PN3) pharmacophore disclosed in Icagen patent US7223782 [1]. Given that the N-((1-phenylpyrrolidin-2-yl)methyl) substituent has not been explicitly exemplified in the published VGSC literature, this compound is suitable as a novel probe to systematically map the steric and electronic tolerance of the Nav1.8 sulfonamide binding pocket, providing SAR data complementary to the known N-cycloalkylmethyl and N-benzyl series.

Antiproliferative Screening and Kinase Profiling in Hematological Cancer Models

The pyrazole-4-sulfonamide scaffold has demonstrated substituent-dependent antiproliferative activity against U937 lymphoma cells, with the N-alkyl group being the primary potency determinant [2]. The target compound's unique 1-phenylpyrrolidin-2-ylmethyl substituent, which incorporates both aromatic and basic amine features, has not been tested in this or related cell lines. Screening this compound in the U937 CellTiter-Glo assay (72 h, with Mitomycin C reference) or broader hematological cancer panels could uncover novel SAR and potentially reveal enhanced potency relative to published N-phenethyl analogs.

Physicochemical Profiling and Membrane Permeability Benchmarking

With calculated AlogP of 1.29, PSA of 90.65 Ų, and 7 rotatable bonds, the target compound resides in a distinct physicochemical space compared to the unsubstituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold (AlogP ≈ −0.5, PSA ≈ 98 Ų) . Measuring experimental logD7.4, Caco-2 permeability, and PAMPA values for the target compound would provide valuable data for medicinal chemists designing CNS-penetrant or peripherally restricted pyrazole-4-sulfonamide agents.

Chemical Probe for Chiral Pyrrolidine-Containing Sulfonamide Libraries

The compound features a chiral 1-phenylpyrrolidin-2-ylmethylamine moiety. For groups interested in enantioselective synthesis or chiral pool diversification, the target compound can serve as a versatile intermediate or scaffold-hopping starting point. Its sulfonamide linkage is amenable to further derivatization, while the pyrrolidine nitrogen offers a handle for additional functionalization (e.g., N-alkylation, acylation) to generate focused libraries for screening .

Quote Request

Request a Quote for 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.